molecular formula C12H13NO2 B188434 Ethyl 4-methyl-1H-indole-2-carboxylate CAS No. 16732-80-2

Ethyl 4-methyl-1H-indole-2-carboxylate

Cat. No.: B188434
CAS No.: 16732-80-2
M. Wt: 203.24 g/mol
InChI Key: ZUJVXCIAKURESZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring. For this compound, the starting materials are 4-methylphenylhydrazine and ethyl glyoxylate. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound is used in the study of indole-based natural products and their biological activities.

    Medicine: Indole derivatives, including this compound, are investigated for their potential as therapeutic agents, particularly in anticancer and antimicrobial research.

    Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Ethyl 4-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-methylindole-2-carboxylate
  • Ethyl 6-methylindole-2-carboxylate
  • Ethyl 7-methylindole-2-carboxylate

Uniqueness: The unique position of the methyl group at the 4-position in this compound distinguishes it from its analogs. This positional difference can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 4-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJVXCIAKURESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501494
Record name Ethyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-80-2
Record name Ethyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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